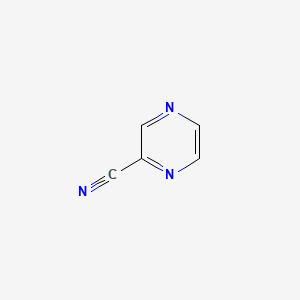

Pyrazinecarbonitrile

描述

structure given in first source

Structure

3D Structure

属性

IUPAC Name |

pyrazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3/c6-3-5-4-7-1-2-8-5/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMSVVUSIPKHUMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066540 | |

| Record name | 2-Cyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19847-12-2 | |

| Record name | Pyrazinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19847-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019847122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanopyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166137 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyanopyrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72371 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrazinecarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Cyanopyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrazinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CYANOPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74CP756B49 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Pyrazinecarbonitrile (CAS 19847-12-2): A Comprehensive Technical Guide for Drug Development Professionals

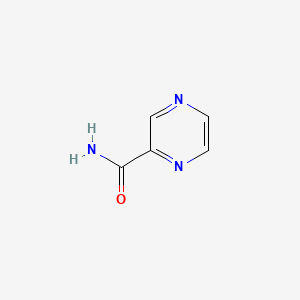

An in-depth exploration of the synthesis, physicochemical properties, and pivotal role of Pyrazinecarbonitrile as a key intermediate in the development of the anti-tuberculosis drug, Pyrazinamide (B1679903).

Introduction

This compound, also known as 2-cyanopyrazine, is a heterocyclic organic compound that holds significant importance in the pharmaceutical industry. Its primary application lies in its role as a critical intermediate in the synthesis of Pyrazinamide, a first-line medication for the treatment of tuberculosis. This technical guide provides a comprehensive overview of this compound, including its physicochemical characteristics, detailed synthesis protocols, and an in-depth look at the biological pathways affected by its derivative, Pyrazinamide. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its handling, synthesis, and application in pharmaceutical manufacturing. The key quantitative data are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 19847-12-2 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₅H₃N₃ | [3][4][8][5][6][7][9][10] |

| Molecular Weight | 105.10 g/mol | [2][4][5][6][7][9] |

| Appearance | Colorless to yellow liquid or white powder | [1][8][11] |

| Melting Point | 18-20 °C | [1][9][11] |

| Boiling Point | 87 °C at 6 mmHg | [1][8][6][7][11] |

| Density | 1.174 g/mL at 25 °C | [1][8][6][7][11] |

| Refractive Index (n20/D) | 1.534 | [1][8][6][7][11] |

| Water Solubility | Slightly soluble | [1][11][12] |

| Flash Point | 97 °C (closed cup) | [4][6][7][10] |

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through the vapor-phase catalytic ammoxidation of 2-methylpyrazine (B48319).[1][11] This process involves the reaction of 2-methylpyrazine with ammonia (B1221849) and an oxygen source in the presence of a catalyst at elevated temperatures.

Experimental Protocol: Vapor-Phase Catalytic Ammoxidation of 2-Methylpyrazine

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

-

2-methylpyrazine (reactant)

-

Ammonia (reactant)

-

Air (oxygen source)

-

Deionized water

-

Iron(III) nitrate (B79036) (catalyst precursor)

-

Ammonium (B1175870) dihydrogen phosphate (B84403) (catalyst precursor)

-

Fixed-bed flow reactor

-

Quartz plugs

-

Microprocessor-based feed pump

-

Gas chromatograph with FID detector and SE-30 packed column

-

Gas trap

-

Gas chromatograph with TCD detector and Restek Plot Q column

Catalyst Preparation (MoO₃/FePO₄):

-

Dissolve 65.0 g of iron(III) nitrate and 23.0 g of ammonium dihydrogen phosphate in 250 cm³ of deionized water to achieve a P/Fe ratio of 1.2.[13]

-

Age the resulting solution for 2 hours.[13]

-

Remove excess water by heating on a hot plate at 120 °C with continuous stirring.[13]

-

Crush the obtained solid into a powder and dry it in an oven.[13]

-

The resulting iron phosphate (FePO₄) can be further impregnated with a molybdenum source to enhance catalytic activity.

Reaction Procedure:

-

Load approximately 3.0 g of the prepared catalyst into the fixed-bed flow reactor, securing it between two quartz plugs.[13]

-

Establish the reaction temperature in the range of 380 to 420 °C.[13]

-

Prepare the reactant feed with a molar ratio of 2-methylpyrazine : water : ammonia : air = 1 : 13 : 17 : 38.[13]

-

Introduce the aqueous mixture of 2-methylpyrazine into the preheated section of the reactor using a microprocessor-based feed pump at a flow rate of 2 cm³/h.[13]

-

After allowing the reaction to stabilize for 0.5 hours at each desired temperature, collect the liquid product over a 10-minute period.[13]

-

Collect gaseous products in a gas trap.[13]

Product Analysis:

-

Analyze the collected liquid product using a gas chromatograph equipped with an SE-30 packed column and a Flame Ionization Detector (FID) to determine the conversion of 2-methylpyrazine and the selectivity for this compound.[13]

-

Analyze the gas products using a gas chromatograph with a Restek Plot Q column and a Thermal Conductivity Detector (TCD) to quantify byproducts such as CO and CO₂.[13]

References

- 1. Detection of Membrane Potential in Mycobacterium tuberculosis [bio-protocol.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. royalsocietypublishing.org [royalsocietypublishing.org]

- 5. Mycobacterium tuberculosis PanD structure-function analysis and identification of a potent pyrazinoic acid-derived enzyme inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. A simplified pyrazinamidase test for Mycobacterium tuberculosis pyrazinamide antimicrobial susceptibility testing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Pyrazinecarbonitrile molecular weight and formula

An In-depth Technical Guide to Pyrazinecarbonitrile

This guide provides researchers, scientists, and drug development professionals with essential technical information regarding this compound (also known as 2-Cyanopyrazine), a key intermediate in the synthesis of pharmaceuticals, most notably the anti-tuberculosis drug Pyrazinamide (B1679903).

Core Molecular Data

This compound is a heterocyclic aromatic compound. Its fundamental properties are summarized below.

| Property | Data | Citation(s) |

| Molecular Formula | C₅H₃N₃ | [1][2][3] |

| Molecular Weight | 105.10 g/mol | [1][2][3] |

| IUPAC Name | pyrazine-2-carbonitrile | [1] |

| CAS Number | 19847-12-2 | [1][2] |

| Appearance | White or light yellow liquid | [4] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for research and manufacturing. The following sections outline established protocols.

Protocol 1: Synthesis via Vapor-Phase Ammoxidation

This protocol describes the synthesis of 2-Cyanopyrazine from 2-Methylpyrazine using a continuous-flow microreactor, which offers high space-time yield.[5]

1. Catalyst Preparation (CrVPO/γ-Al₂O₃):

- Dissolve 2.7 g of oxalic acid, 0.284 g of vanadium pentoxide (V₂O₅), and 0.25 g of chromium trioxide (CrO₃) sequentially in 35 mL of distilled water.

- Add 0.275 mL of phosphoric acid (H₃PO₄) to achieve a molar ratio of Cr:V:P = 0.8:0.5:1.7.

- Stir the mixture at a constant temperature of 50–70 °C for 10 minutes.

- The prepared solution is then used to impregnate a γ-Al₂O₃ support.

2. Ammoxidation Reaction:

- Apparatus: Continuous-flow sinusoidal wave microreactor.

- Reactants: 2-Methylpyrazine (MP), Water, Ammonia (NH₃), and Oxygen (O₂).

- Feed Molar Ratio: A molar ratio of MP:H₂O:NH₃:O₂ = 1:5:6:12 is optimal.[5]

- Procedure:

- Load the prepared CrVPO/γ-Al₂O₃ catalyst (approximately 0.03 g) into the microreactor.

- Preheat the reactor to the target temperature of 480 °C.

- Introduce the reactant feed mixture at the specified molar ratio. For example, maintain flows of 0.05 mL/min for MP, 75 mL/min for NH₃, and 150 mL/min for O₂.[5]

- The reaction proceeds in the vapor phase over the catalyst bed.

- Collect the product stream after it exits the reactor and cools. The primary product is 2-Cyanopyrazine (this compound).

Protocol 2: Synthesis via Cyanation of 2-Bromopyrazine

This method provides an alternative synthesis route under milder, non-pressurized conditions.

1. Reaction Setup:

- Apparatus: A standard laboratory reactor equipped with a stirrer, condenser, and nitrogen inlet.

- Reagents:

- 2-Bromopyrazine

- Sodium Cyanide (NaCN)

- Toluene (as solvent)

- Catalyst System: Cuprous Iodide (CuI), Potassium Iodide (KI), and N,N'-dimethylethylenediamine.

2. Synthesis Procedure:

- Charge the reactor with Toluene.

- Add 2-Bromopyrazine and Sodium Cyanide. A recommended molar ratio is 1:1.2 of 2-Bromopyrazine to NaCN.

- Add the catalyst components. Recommended molar equivalents relative to 2-Bromopyrazine are: 10% CuI, 20% KI (2x the amount of CuI), and 100% N,N'-dimethylethylenediamine.

- Purge the reactor with nitrogen gas to create an inert atmosphere.

- Heat the reaction mixture to 110 °C and maintain for approximately 24 hours with stirring.

- After the reaction is complete, cool the mixture.

- Filter the mixture to remove solid byproducts.

- The resulting filtrate, containing the product, is purified by fractional distillation under reduced pressure to yield high-purity 2-Cyanopyrazine.

Protocol 3: Analysis by Gas Chromatography (GC)

This protocol is suitable for analyzing the purity of this compound, particularly from the ammoxidation synthesis product stream.[5]

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: SE-30 packed column (2m length, 3mm diameter) or equivalent.[6]

-

Carrier Gas: Nitrogen (N₂) at a flow rate of 0.4 mL/s.

-

Injector Temperature: 220 °C.

-

Detector Temperature: 220 °C.

-

Oven Temperature Program:

-

Initial temperature: 120 °C.

-

Ramp: Increase temperature at a rate of 20 °C/min to 180 °C.

-

Hold: Maintain 180 °C for 2 minutes.

-

-

Injection:

-

Volume: 0.4 μL.

-

Mode: Split injection with a split ratio of 30:1.

-

Protocol 4: Analysis by High-Performance Liquid Chromatography (HPLC)

This HPLC method is designed for the analysis of Pyrazinamide and its related substances, including the precursor this compound.[1]

-

Instrumentation: HPLC system with a UV detector.

-

Column: TSK-gel ODS-C18 (250 mm x 4.6 mm, 5 μm particle size).[1]

-

Mobile Phase: A mixture of Methanol and Water (8:92 v/v). The pH of the water component is adjusted to 3.0 using glacial acetic acid.[1]

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temperature: 35 °C.[1]

-

Detection Wavelength: 268 nm.[1]

-

Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration (e.g., within a linear range of 0.4 μg/mL to 250 μg/mL).[1]

Workflow Visualizations

The following diagrams illustrate the key experimental workflows for the synthesis and analysis of this compound.

Caption: Ammoxidation synthesis workflow for this compound.

Caption: Gas Chromatography (GC) analysis workflow.

References

2-Cyanopyrazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyanopyrazine, also known as pyrazine-2-carbonitrile, is a heterocyclic organic compound of significant interest in the pharmaceutical and chemical industries. Its structure, featuring a pyrazine (B50134) ring substituted with a nitrile group, imparts unique reactivity that makes it a valuable intermediate in the synthesis of various bioactive molecules. This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 2-Cyanopyrazine, with a focus on data relevant to research and development.

Chemical Structure and Identification

2-Cyanopyrazine is an aromatic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 4, and a cyano group at position 2.

| Identifier | Value |

| IUPAC Name | Pyrazine-2-carbonitrile |

| Synonyms | Cyanopyrazine, Pyrazinenitrile, 2-Pyrazinecarbonitrile |

| CAS Number | 19847-12-2[1][2][3][4] |

| Molecular Formula | C₅H₃N₃[1][2][3] |

| Molecular Weight | 105.10 g/mol [1][3] |

| InChI Key | PMSVVUSIPKHUMT-UHFFFAOYSA-N |

| SMILES | N#CC1=NC=CN=C1 |

Physicochemical Properties

The physical and chemical properties of 2-Cyanopyrazine are summarized in the table below, providing essential data for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Appearance | Colorless to light yellow liquid or solid | [1][3][5] |

| Melting Point | 18-21 °C | [1][2][4][5] |

| Boiling Point | 87 °C at 6 mmHg; 199 °C at 760 mmHg | [1][2][4] |

| Density | 1.174 g/mL at 25 °C | [1][2][5] |

| Refractive Index | n20/D 1.534 | [2] |

| Flash Point | 206 °F (96.7 °C) | [1][2] |

| Solubility | Slightly soluble in water. Soluble in acetonitrile (B52724) and chloroform (B151607). | [2] |

| pKa | -1.97 (Predicted) | [2] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of 2-Cyanopyrazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of 2-Cyanopyrazine would be characterized by the following key absorption bands:

-

C≡N stretch: A sharp, medium-intensity band around 2230-2240 cm⁻¹.

-

C=N and C=C stretching (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

-

C-H stretching (aromatic): Bands above 3000 cm⁻¹.

-

C-H bending (aromatic): Bands in the fingerprint region below 900 cm⁻¹.

Mass Spectrometry (MS)

The electron ionization mass spectrum of 2-Cyanopyrazine shows a prominent molecular ion peak (M⁺) at m/z 105, corresponding to its molecular weight.

Synthesis and Experimental Protocols

Several synthetic routes to 2-Cyanopyrazine have been reported. Two common methods are detailed below.

Synthesis from 2-Bromopyrazine (B1269915)

This method involves the cyanation of 2-bromopyrazine using a cyanide source and a catalyst.

Experimental Protocol:

-

Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add toluene (B28343) (500 ml), 2-bromopyrazine (48 g, 0.3 mol), sodium cyanide (11.8 g, 0.36 mol), cuprous iodide (5.73 g, 0.03 mol), potassium iodide (10 g, 0.06 mol), and N,N'-dimethylethylenediamine (26.4 g, 0.3 mol).[6]

-

Reaction Conditions: The reaction mixture is stirred under a nitrogen atmosphere at 110 °C for 30 hours.[6]

-

Work-up and Purification: After the reaction is complete, the mixture is filtered. The filtrate is then subjected to fractional distillation under reduced pressure to yield 2-cyanopyrazine as a transparent liquid.[6]

-

Yield: Approximately 70% with a purity of 99% (GC).[6]

Ammoxidation of 2-Methylpyrazine

This industrial method involves the vapor-phase catalytic ammoxidation of 2-methylpyrazine.

Experimental Protocol:

-

Catalyst Preparation: A supported catalyst, for example, a V-Mo-O-P system on alumina (B75360) or corundum, is prepared.[7]

-

Reaction Setup: The reaction is typically carried out in a fixed-bed reactor.

-

Reaction Conditions: A gaseous mixture of 2-methylpyrazine, ammonia, and air (as the oxygen source) is passed over the heated catalyst bed. Typical reaction temperatures range from 340 to 500 °C.[7] The molar ratio of reactants (2-methylpyrazine:ammonia:air) is a critical parameter and is optimized for the specific catalyst and reactor setup.[7]

-

Work-up and Purification: The reaction products are cooled and the 2-cyanopyrazine is separated from byproducts and unreacted starting materials, often through extraction with a solvent like chloroform followed by distillation.[7]

Applications in Drug Development

The primary application of 2-Cyanopyrazine in drug development is as a key intermediate in the synthesis of Pyrazinamide , a first-line medication for the treatment of tuberculosis.[8]

Logical Workflow: Synthesis of Pyrazinamide from 2-Cyanopyrazine

The conversion of 2-Cyanopyrazine to Pyrazinamide is a straightforward hydrolysis of the nitrile group to a primary amide.

Biological Activity and Signaling Pathways

Direct interactions of 2-Cyanopyrazine with specific biological signaling pathways have not been extensively reported in publicly available literature. Its primary biological relevance is as a precursor to the active drug, Pyrazinamide. The mechanism of action of Pyrazinamide involves its conversion to pyrazinoic acid within Mycobacterium tuberculosis, which disrupts membrane potential and inhibits fatty acid synthase I, ultimately leading to bacterial cell death.

Given the lack of specific signaling pathway data for 2-Cyanopyrazine itself, a logical workflow for its quality control during synthesis is presented below. This is a critical process in drug development to ensure the purity and identity of the intermediate.

Experimental Workflow: Quality Control of 2-Cyanopyrazine Synthesis

Safety and Handling

2-Cyanopyrazine is a chemical that requires careful handling in a laboratory or industrial setting.

| Hazard Information | Description |

| Hazard Class | 6.1 (Toxic) |

| Risk Codes | R20/21/22: Harmful by inhalation, in contact with skin and if swallowed. R36/37/38: Irritating to eyes, respiratory system and skin.[2] |

| Safety Codes | S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing.[2] |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage temperature is -20°C or 0-8°C.[1][3] |

| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a lab coat should be worn. Work should be conducted in a well-ventilated area or under a fume hood. |

Conclusion

2-Cyanopyrazine is a pivotal molecule in organic synthesis, particularly for the pharmaceutical industry. Its well-defined chemical properties and established synthetic routes make it a readily accessible and versatile building block. This guide has summarized the core technical information required by researchers and drug development professionals for the effective utilization of 2-Cyanopyrazine in their work. The provided data tables and workflow diagrams offer a quick reference for its properties, synthesis, and quality control, facilitating its application in the development of new and existing therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. 2-Cyanopyridine(100-70-9) 13C NMR [m.chemicalbook.com]

- 4. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Cyanopyridine(100-70-9) 1H NMR [m.chemicalbook.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 8. Pyrazinecarbonitrile | C5H3N3 | CID 73172 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Staedel–Rugheimer Synthesis of Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Staedel–Rugheimer synthesis, a foundational method for the preparation of pyrazine (B50134) derivatives. This document details the core principles of the synthesis, its mechanism, experimental protocols, and applications, with a focus on providing actionable information for laboratory use.

Introduction

The Staedel–Rugheimer pyrazine synthesis, first reported in 1876, is a classic and enduring method for the formation of the pyrazine ring system.[1][2][3] Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds of significant interest in the pharmaceutical, agrochemical, and flavor and fragrance industries.[4] Their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties, make them a crucial scaffold in drug discovery. The Staedel–Rugheimer synthesis offers a straightforward route to symmetrically substituted pyrazines from readily available starting materials.

This guide will delve into the technical aspects of this synthesis, providing detailed experimental procedures and summarizing the available quantitative data to aid researchers in its practical application.

Core Principles and Reaction Mechanism

The Staedel–Rugheimer synthesis involves the reaction of an α-halo ketone with an excess of ammonia. The reaction proceeds through the initial formation of an α-amino ketone, which then undergoes self-condensation to form a dihydropyrazine (B8608421) intermediate. Subsequent oxidation of this intermediate yields the aromatic pyrazine product.[1][2][3]

The key steps of the mechanism are:

-

Nucleophilic Substitution: Ammonia acts as a nucleophile, displacing the halide from the α-halo ketone to form an α-amino ketone.

-

Dimerization/Condensation: Two molecules of the α-amino ketone condense to form a cyclic dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the corresponding aromatic pyrazine. This oxidation can sometimes be effected by air, but is more commonly carried out using a mild oxidizing agent.

Data Presentation

Quantitative data for the classical Staedel–Rugheimer synthesis is not always extensively reported in modern literature. The following table summarizes the available data for the synthesis of 2,5-diphenylpyrazine (B189496), a common example of this reaction.

| Product | Starting Material | Reagents | Reaction Time | Temperature | Yield (%) | Reference |

| 2,5-Diphenylpyrazine | 2-Chloroacetophenone (B165298) | 1. Aq. Ammonia, Ethanol2. Copper(II) Sulfate (B86663) | Not Specified | Room Temp. -> Reflux | Not Specified | BenchChem |

Note: While a detailed protocol exists, specific quantitative data on yield and reaction time for the classical Staedel-Rugheimer synthesis of 2,5-diphenylpyrazine is not consistently reported in readily available modern sources.

Experimental Protocols

This section provides a detailed methodology for the synthesis of 2,5-diphenylpyrazine, a representative example of the Staedel–Rugheimer synthesis.

4.1. Synthesis of 2,5-Diphenylpyrazine from 2-Chloroacetophenone

Materials:

-

2-Chloroacetophenone

-

Aqueous Ammonia (excess)

-

Copper(II) Sulfate (or other suitable oxidizing agent)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Recrystallization solvents (e.g., ethanol)

Procedure:

-

Formation of the α-Amino Ketone:

-

Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask equipped with a stirrer.

-

To this solution, add an excess of aqueous ammonia.

-

Stir the mixture at room temperature. The progress of the reaction to form the α-amino ketone can be monitored by thin-layer chromatography (TLC).

-

-

Self-Condensation to Dihydropyrazine:

-

Upon completion of the initial reaction, heat the reaction mixture to induce the self-condensation of the α-amino ketone intermediate. This is typically done under reflux.

-

-

Oxidation to Pyrazine:

-

After the condensation step, add an oxidizing agent such as copper(II) sulfate to the reaction mixture.

-

Continue to heat the mixture under reflux to facilitate the oxidation of the dihydropyrazine to 2,5-diphenylpyrazine.

-

-

Isolation and Purification:

-

After the oxidation is complete, cool the reaction mixture to room temperature.

-

The solid product may precipitate upon cooling. Isolate the crude product by filtration.

-

Purify the crude 2,5-diphenylpyrazine by recrystallization from a suitable solvent, such as ethanol.

-

Mandatory Visualizations

5.1. Reaction Pathway Diagram

The following diagram illustrates the general reaction pathway of the Staedel–Rugheimer pyrazine synthesis.

5.2. Experimental Workflow Diagram

The following diagram outlines the key steps in the experimental workflow for the synthesis of 2,5-diphenylpyrazine.

Conclusion

The Staedel–Rugheimer synthesis remains a relevant and valuable tool in the arsenal (B13267) of synthetic chemists for the preparation of symmetrically substituted pyrazines. While modern methods have expanded the scope of pyrazine synthesis, the classical approach offers a reliable and straightforward pathway using common laboratory reagents. For researchers in drug development and related fields, a thorough understanding of this foundational synthetic route is essential for the efficient and effective production of novel pyrazine-containing molecules. Further research into optimizing reaction conditions and expanding the substrate scope of this classical reaction could provide new avenues for the synthesis of diverse pyrazine derivatives.

References

Cyclocondensation Strategies for Pyrazine Ring Formation: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of core cyclocondensation reactions for the synthesis of the pyrazine (B50134) ring, a crucial scaffold in medicinal chemistry and materials science. This document details classical and modern synthetic methodologies, complete with experimental protocols, comparative quantitative data, and visualizations of reaction pathways to aid researchers in the strategic design and execution of pyrazine synthesis.

Overview of Core Synthetic Strategies

The formation of the pyrazine ring through cyclocondensation reactions is a cornerstone of heterocyclic chemistry. These methods typically involve the construction of the six-membered ring by forming two carbon-nitrogen bonds. The primary approaches can be broadly categorized into classical named reactions and more contemporary, efficient methodologies. This guide will focus on the following key transformations:

-

Condensation of α-Dicarbonyl Compounds with 1,2-Diamines: A versatile and widely used method.

-

The Gutknecht Synthesis: A classical approach involving the self-condensation of α-amino ketones.

-

The Staedel-Rugheimer Synthesis: A historic method based on the reaction of α-halo ketones with ammonia (B1221849).

-

Modern Dehydrogenative Coupling: An atom-economical approach for the synthesis of symmetrically substituted pyrazines.

-

Microwave-Assisted Synthesis: A method to accelerate reaction rates and improve yields.

Comparative Data of Synthetic Methodologies

The selection of an appropriate synthetic route for a desired pyrazine derivative is often a trade-off between yield, reaction conditions, substrate scope, and scalability. The following tables provide a summary of quantitative data for the discussed methodologies, allowing for a direct comparison.

Table 1: Condensation of α-Dicarbonyls with 1,2-Diamines

| Entry | α-Dicarbonyl Compound | 1,2-Diamine | Product | Reaction Time | Temperature | Yield (%) |

| 1 | Benzil (B1666583) | 1,2-Diaminoethane | 2,3-Diphenylpyrazine | 6-8 hours | Room Temp. | 88[1] |

| 2 | Diacetyl | 1,2-Diaminoethane | 2,3-Dimethylpyrazine | Not Specified | Not Specified | High |

| 3 | Glyoxal | 1,2-Diaminoethane | Pyrazine | Not Specified | Not Specified | Good to Excellent[2] |

Table 2: Gutknecht Pyrazine Synthesis

| Entry | Precursor | Product | Oxidizing Agent | Yield (%) |

| 1 | α-Amino Ketone (self-condensation) | Symmetrically substituted pyrazines | HgO, CuSO₄, or air | Variable[2] |

| 2 | Isonitroso-acetophenone (via reduction) | 2,5-Diphenylpyrazine (B189496) | Air | Not Specified |

Table 3: Staedel-Rugheimer Pyrazine Synthesis

| Entry | α-Halo Ketone | Product | Reaction Conditions | Yield (%) |

| 1 | 2-Chloroacetophenone (B165298) | 2,5-Diphenylpyrazine | Ammonia, then heat | Not Specified[1] |

Table 4: Manganese-Catalyzed Dehydrogenative Coupling

| Entry | Substrate (β-Amino Alcohol) | Product | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | 2-Phenylglycinol | 2,5-Diphenylpyrazine | 2 | 12 | 150 | 95-99[3] |

| 2 | 2-Amino-1-propanol | 2,5-Dimethylpyrazine | 2 | 24 | 150 | 45[3] |

| 3 | 2-Amino-1-pentanol | 2,5-Dibutylpyrazine | 2 | 24 | 150 | 95[3] |

| 4 | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | 2 | 24 | 150 | 80[3] |

Detailed Experimental Protocols

This section provides detailed, step-by-step procedures for the key synthetic methods discussed.

Condensation of an α-Dicarbonyl Compound with a 1,2-Diamine

This widely applicable method involves the reaction of a 1,2-dicarbonyl compound with a 1,2-diamine, which after condensation and subsequent oxidation, yields the pyrazine.[1]

Protocol for the Synthesis of 2,3-Diphenylpyrazine:

-

Reaction Setup: In a 50 mL round-bottom flask, dissolve benzil (2.0 mmol, 0.42 g) in wet methanol (B129727) (3 mL). Stir the solution with a magnetic stirrer until it is homogeneous.[4]

-

Addition of Reagents: To the stirred solution, add ethylene (B1197577) diamine (2.0 mmol, 0.12 g) followed by a catalytic amount of potassium tert-butoxide (t-BuOK).[4]

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, evaporate the methanol under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2,3-diphenylpyrazine.[4]

Gutknecht Pyrazine Synthesis (1879)

This classical method relies on the self-condensation of α-amino ketones to form a dihydropyrazine (B8608421) intermediate, which is then oxidized.[2][5] The α-amino ketones are often generated in situ from α-isonitroso ketones.[5]

General Protocol:

-

Preparation of the α-Amino Ketone: The α-amino ketone can be prepared by the reduction of an α-isonitroso ketone. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or a metal in acid (e.g., SnCl₂ in HCl).

-

Self-Condensation: The crude α-amino ketone is then heated in a suitable solvent, such as ethanol (B145695), to induce self-condensation. This step forms the dihydropyrazine intermediate.

-

Oxidation: The dihydropyrazine is oxidized to the aromatic pyrazine. This can be achieved by adding an oxidizing agent like copper(II) sulfate (B86663) and heating under reflux, or in some cases, by exposure to atmospheric oxygen.[2][5]

-

Isolation and Purification: After cooling, the product is isolated by filtration or extraction. The crude product can be purified by recrystallization from a suitable solvent.[2]

Staedel-Rugheimer Pyrazine Synthesis (1876)

This was one of the first reported methods for pyrazine synthesis and involves the reaction of a 2-haloacetophenone with ammonia to generate an α-amino ketone, which then undergoes condensation and oxidation.[2][6]

Protocol for the Synthesis of 2,5-Diphenylpyrazine:

-

Formation of the α-Amino Ketone: Dissolve 2-chloroacetophenone in ethanol in a round-bottom flask. Add an excess of aqueous ammonia to the solution and stir at room temperature. Monitor the reaction by TLC until the starting material is consumed.[2]

-

Condensation and Oxidation: Heat the reaction mixture to induce the self-condensation of the in situ-formed α-amino ketone. The resulting dihydropyrazine is then oxidized. An oxidizing agent such as copper(II) sulfate can be added, and the mixture heated under reflux.[2]

-

Workup and Purification: After cooling the reaction mixture, the product can be isolated by filtration or extraction. The crude 2,5-diphenylpyrazine is then purified by recrystallization from ethanol.[2]

Manganese-Catalyzed Acceptorless Dehydrogenative Coupling

This modern, atom-economical method involves the self-coupling of β-amino alcohols catalyzed by a manganese pincer complex, producing symmetrical 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts.[5][7]

Protocol for the Synthesis of 2,5-Diphenylpyrazine:

-

Reaction Setup: In a glovebox, charge a Schlenk tube with 2-phenylglycinol (0.5 mmol), the manganese pincer catalyst (2 mol%), and potassium hydride (KH) (3 mol%).

-

Addition of Solvent: Add toluene (B28343) (2 mL) to the Schlenk tube.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture at 150 °C for 24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a short pad of silica gel.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield 2,5-diphenylpyrazine.

Microwave-Assisted One-Pot Synthesis

Microwave irradiation can significantly accelerate the condensation reaction between 1,2-diketones and 1,2-diamines, often leading to higher yields in shorter reaction times.

General Protocol:

-

Reaction Mixture: In a microwave-safe vial, combine the 1,2-diketone (1 mmol), the 1,2-diamine (1 mmol), and a suitable solvent (e.g., ethanol or a solvent-free mixture).[8]

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-150 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature will depend on the specific substrates.

-

Workup and Purification: After cooling, the product can be isolated by removing the solvent and purified by recrystallization or column chromatography.

Reaction Pathways and Mechanisms

The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow and key intermediates in the described pyrazine syntheses.

Caption: Workflow for the Staedel-Rugheimer Pyrazine Synthesis.

Caption: Generalized workflow for the Gutknecht Pyrazine Synthesis.

Caption: Pyrazine synthesis via α-dicarbonyl and 1,2-diamine condensation.

Caption: Manganese-catalyzed dehydrogenative coupling for pyrazine synthesis.

Troubleshooting and Side Reactions

Successful pyrazine synthesis often requires careful control of reaction conditions to minimize the formation of byproducts.

-

Low Yields: In many pyrazine syntheses, low yields can be attributed to incomplete oxidation of the dihydropyrazine intermediate.[4] Ensure that the oxidizing agent is active and that the reaction conditions are suitable for the oxidation step. The purity of starting materials is also crucial, as impurities can lead to unwanted side reactions.[4]

-

Side Reactions in Staedel-Rugheimer and Gutknecht Syntheses: The primary challenge in these methods is the stability and handling of the α-amino ketone intermediate, which can be prone to self-polymerization or other side reactions if not handled correctly.[4]

-

Formation of Imidazoles: In reactions involving ammonia or ammonium (B1175870) hydroxide, particularly with certain starting materials like sugars, the formation of imidazole (B134444) derivatives can be a competing side reaction.[4] Careful control of pH and temperature can help to minimize the formation of these byproducts.

This guide provides a foundational understanding of key cyclocondensation reactions for pyrazine ring formation. For specific applications, further optimization of the detailed protocols may be necessary to achieve the desired outcome.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. US9458115B2 - Synthesis of substituted pyrazines - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. jchr.org [jchr.org]

Spectroscopic Characterization of Pyrazinecarbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for pyrazinecarbonitrile (C₅H₃N₃), a key heterocyclic nitrile with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are presented below.

¹H NMR Data

The ¹H NMR spectrum of this compound provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.21 | d | 1.6 | H-3 |

| 8.86 | d | 2.5 | H-5 |

| 8.72 | dd | 2.5, 1.6 | H-6 |

Solvent: DMSO-d₆, Instrument Frequency: 600 MHz[1]

¹³C NMR Data

The ¹³C NMR spectrum reveals the different carbon environments within the this compound molecule.

| Chemical Shift (δ) ppm | Assignment |

| 165.6 | C-CN |

| 147.8 | C-3 |

| 145.5 | C-2 |

| 144.1 | C-5 |

| 143.8 | C-6 |

Solvent: DMSO-d₆, Instrument Frequency: 100 MHz[1]

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), in a standard 5 mm NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequencies for ¹H and ¹³C nuclei. Standard acquisition parameters are set, including the number of scans, relaxation delay, and pulse width. For ¹³C NMR, broadband proton decoupling is typically employed to simplify the spectrum.

-

Data Acquisition: The prepared sample is placed in the NMR probe, and the magnetic field is shimmed to ensure homogeneity. The NMR experiment is then run to acquire the Free Induction Decay (FID).

-

Data Processing: The FID is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Absorption Data

The following table lists the characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3422 | Strong | N-H Stretch (Overtone or combination band) |

| 3132 | Medium | Aromatic C-H Stretch |

| 2240 | Strong | C≡N Stretch (Nitrile) |

| 1669 | Strong | C=N Stretch (Pyrazine ring) |

| 1583 | Strong | C=C Stretch (Pyrazine ring) |

| 1525 | Strong | C=C Stretch (Pyrazine ring) |

| 1481 | Medium | Aromatic Ring Vibration |

| 1432 | Medium | Aromatic Ring Vibration |

| 1373 | Medium | C-H in-plane bend |

| 1171 | Strong | C-H in-plane bend |

| 1089 | Medium | Ring Breathing |

| 1046 | Medium | Ring Breathing |

| 1021 | Medium | Ring Breathing |

| 870 | Strong | C-H out-of-plane bend |

| 791 | Strong | C-H out-of-plane bend |

Sample Preparation: Neat Liquid[1]

Experimental Protocol: Fourier Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the following "neat" sample preparation technique is commonly used:

-

Using Salt Plates (NaCl or KBr):

-

A drop of the neat liquid is placed on the surface of a polished salt plate.

-

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

-

The "sandwich" is then mounted in the spectrometer's sample holder for analysis.

-

-

Using Attenuated Total Reflectance (ATR):

-

A drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

-

The IR spectrum is then collected. This method is often preferred for its simplicity and minimal sample preparation.

-

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument's software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge ratio (m/z). It is used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry Data

The mass spectrum of this compound shows a prominent molecular ion peak and several characteristic fragment ions.

| m/z | Relative Intensity (%) | Assignment |

| 105 | 100 | [M]⁺ (Molecular Ion) |

| 78 | ~50 | [M-HCN]⁺ |

| 51 | ~30 | [C₄H₃]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a common method for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

-

GC Separation: A small volume (typically 1 µL) of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

MS Detection: As this compound elutes from the GC column, it enters the mass spectrometer.

-

Ionization: The molecules are ionized, typically by electron ionization (EI), where they are bombarded with a high-energy electron beam, causing the formation of a molecular ion and various fragment ions.

-

Mass Analysis: The ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

-

Detection: A detector records the abundance of each ion, and the data is processed by a computer to generate a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-Cyanopyrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-cyanopyrazine, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections present the quantitative spectral data, a comprehensive experimental protocol for data acquisition, and a logical diagram illustrating the proton signaling pathways.

¹H NMR Spectral Data of 2-Cyanopyrazine

The ¹H NMR spectrum of 2-cyanopyrazine was recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The observed signals, their multiplicities, coupling constants (J), and assignments are summarized in the table below.

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

| H-3 | 8.86 | Doublet (d) | 1.6 |

| H-5 | 9.21 | Doublet (d) | 2.5 |

| H-6 | 8.72 | Doublet of Doublets (dd) | 2.5, 1.6 |

Table 1: ¹H NMR spectral data for 2-Cyanopyrazine in CDCl₃.[1]

Experimental Protocol

The following protocol outlines the methodology for acquiring the ¹H NMR spectrum of 2-cyanopyrazine.

1. Sample Preparation:

-

A sample of 2-cyanopyrazine (approximately 5-10 mg) is accurately weighed and dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a standard 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. Instrumentation:

-

A high-resolution NMR spectrometer, such as a Bruker Avance III 400 MHz instrument, is utilized for the analysis.[1]

-

The spectrometer is equipped with a probe suitable for ¹H detection.

3. Data Acquisition Parameters:

-

Solvent: CDCl₃

-

Temperature: Standard ambient temperature (e.g., 298 K)

-

Pulse Program: A standard single-pulse experiment is used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is set, centered around 6-8 ppm to encompass the aromatic region.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: A relaxation delay of 1-5 seconds is employed between scans to ensure full relaxation of the protons.

-

Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio, depending on the sample concentration.

4. Data Processing:

-

The acquired Free Induction Decay (FID) is subjected to a Fourier transform to generate the frequency-domain spectrum.[1]

-

The resulting spectrum is phase-corrected and baseline-corrected using appropriate NMR processing software (e.g., MestReNova, TopSpin).[1]

-

The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) or the internal TMS standard (δ = 0.00 ppm).

Visualization of Proton Coupling

The following diagram illustrates the structure of 2-cyanopyrazine and the coupling relationships between the aromatic protons, which give rise to the observed splitting patterns in the ¹H NMR spectrum.

Caption: Proton coupling relationships in 2-cyanopyrazine.

References

FT-IR Analysis of Pyrazinecarbonitrile: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of pyrazinecarbonitrile, a key heterocyclic nitrile used as a building block in the synthesis of various pharmaceutical compounds. This document outlines the characteristic vibrational modes of its functional groups, presents a detailed experimental protocol for spectral acquisition, and offers a structured interpretation of the spectral data.

Introduction to FT-IR Spectroscopy of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for the qualitative and quantitative analysis of organic molecules.[1] By measuring the absorption of infrared radiation by a sample, an FT-IR spectrum is generated, which provides a unique molecular fingerprint based on the vibrational frequencies of the molecule's functional groups.

This compound (C₅H₃N₃) is an aromatic heterocyclic compound containing a pyrazine (B50134) ring and a nitrile functional group. The FT-IR spectrum of this compound is characterized by absorption bands arising from the vibrational modes of these two key functionalities: the C-H, C=N, and C=C bonds of the pyrazine ring, and the C≡N triple bond of the nitrile group. Understanding these characteristic absorptions is crucial for confirming the identity and purity of this compound in research and drug development settings.

Data Presentation: FT-IR Spectral Data of this compound

The following table summarizes the principal FT-IR absorption bands for this compound. The data is compiled from the National Institute of Standards and Technology (NIST) reference spectrum and correlated with known vibrational frequencies for similar functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group | Vibrational Mode |

| ~3070 | Weak-Medium | Aromatic C-H Stretch | Pyrazine Ring | ν(C-H) |

| ~2240 | Strong, Sharp | Nitrile C≡N Stretch | Nitrile | ν(C≡N) |

| ~1580 | Medium | Aromatic Ring Stretch | Pyrazine Ring | ν(C=C), ν(C=N) |

| ~1480 | Medium | Aromatic Ring Stretch | Pyrazine Ring | ν(C=C), ν(C=N) |

| ~1420 | Medium | Aromatic Ring Stretch | Pyrazine Ring | ν(C=C), ν(C=N) |

| ~1150 | Medium | In-plane C-H Bend | Pyrazine Ring | δ(C-H) |

| ~1060 | Medium | In-plane C-H Bend | Pyrazine Ring | δ(C-H) |

| ~1020 | Medium | Ring Breathing | Pyrazine Ring | Ring |

| ~860 | Strong | Out-of-plane C-H Bend | Pyrazine Ring | γ(C-H) |

Note: The peak positions are approximate and can vary slightly depending on the experimental conditions and the physical state of the sample.

Experimental Protocols

The following protocol describes a standard procedure for acquiring the FT-IR spectrum of liquid this compound using an Attenuated Total Reflectance (ATR) sampling technique.

3.1. Instrumentation

-

A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR) equipped with a Deuterated Triglycine Sulfate (DTGS) detector.

-

An ATR accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal.

3.2. Sample Preparation

This compound is a liquid at room temperature and can be analyzed directly without any sample preparation. Ensure the sample is pure and free from any solvent or impurities that may interfere with the spectrum.

3.3. Spectral Acquisition

-

Background Spectrum:

-

Ensure the ATR crystal is clean. Wipe the crystal surface with a soft tissue dampened with a suitable solvent (e.g., isopropanol (B130326) or ethanol) and allow it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any contributions from the instrument and the ambient environment (e.g., CO₂ and water vapor).

-

-

Sample Spectrum:

-

Place a small drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

-

Lower the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the desired spectral range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.

-

3.4. Data Processing

-

The acquired interferogram is Fourier-transformed to produce the final FT-IR spectrum.

-

Perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.

-

Baseline correction may be applied to remove any broad, underlying features from the spectrum.

-

Peak picking algorithms can be used to accurately determine the wavenumber of the absorption maxima.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the FT-IR analysis of this compound.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of Pyrazinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of pyrazinecarbonitrile (C₅H₃N₃), a key heterocyclic nitrile. Understanding the fragmentation behavior of such molecules is crucial for their identification in complex matrices, for metabolic studies, and in the development of new pharmaceutical agents. This document outlines the primary fragmentation pathways, presents quantitative data on major fragment ions, and provides a standardized experimental protocol for data acquisition.

Overview of this compound Fragmentation

Under electron ionization, this compound undergoes a series of well-defined fragmentation reactions. The molecule's aromatic pyrazine (B50134) ring and the cyano functional group dictate the fragmentation pathways. The initial ionization event results in the formation of a molecular ion (M•+), which is the species with the highest mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Subsequent fragmentation of this molecular ion occurs through the loss of small, stable neutral molecules, leading to the formation of characteristic fragment ions. The stability of the aromatic ring results in a prominent molecular ion peak, which serves as a crucial reference point in the spectrum.

Quantitative Fragmentation Data

The electron ionization mass spectrum of this compound is characterized by several key ions. The quantitative data for the most significant ions are summarized in the table below. The base peak, the most abundant ion in the spectrum, is the molecular ion at m/z 105.

| m/z | Relative Abundance (%) | Proposed Ion Formula | Neutral Loss |

| 105 | 100 | [C₅H₃N₃]•+ | - |

| 78 | 75 | [C₄H₂N₂]•+ | HCN |

| 52 | 55 | [C₃H₂N]•+ | C₂H₂ |

| 51 | 60 | [C₄H₃]•+ | HCN |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ejection of an electron from the molecule, forming the molecular ion at m/z 105 . The primary and most significant fragmentation step involves the elimination of a molecule of hydrogen cyanide (HCN), a characteristic loss for aromatic nitriles. This results in the formation of a highly abundant radical cation at m/z 78 .

This ion at m/z 78 can then undergo further fragmentation. One pathway involves the loss of an acetylene (B1199291) (C₂H₂) molecule, a common fragmentation pattern for aromatic rings, leading to the ion at m/z 52 . An alternative fragmentation of the m/z 78 ion involves the expulsion of another molecule of hydrogen cyanide, which would lead to a fragment at m/z 51. The significant peak at m/z 51 is likely formed through a rearrangement and subsequent fragmentation.

The logical relationship of this fragmentation cascade is visualized in the diagram below.

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocols

The mass spectrum of this compound is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source. The following protocol provides a standard methodology for this analysis.

a) Sample Preparation: A dilute solution of this compound (approximately 100 µg/mL) is prepared in a high-purity volatile solvent such as dichloromethane (B109758) or ethyl acetate.

b) Gas Chromatography (GC) Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Split (e.g., 50:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

c) Mass Spectrometry (MS) Conditions:

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 300.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Data Acquisition: Full scan mode.

This protocol ensures efficient separation of the analyte from the solvent and any impurities, followed by reproducible ionization and fragmentation, allowing for reliable identification based on the resulting mass spectrum.

The Dawn of Pyrazines: An In-depth Guide to Their Early Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the nascent stages of pyrazine (B50134) chemistry, tracing the journey from the initial, serendipitous discoveries to the foundational synthetic methodologies that paved the way for the vast and vital class of compounds we know today. Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, are now recognized for their significance in flavor and fragrance chemistry, as well as their diverse applications in pharmaceuticals. This document provides a detailed exploration of the seminal research that first brought these compounds to light, offering insights into the experimental protocols of the 19th century and summarizing the known physical properties of these early-synthesized molecules.

The First Glimpse: Laurent and "Amarone"

The story of pyrazines begins in 1844 with the French chemist Auguste Laurent. While conducting dry distillation of α-aminocarboxylic acids, he isolated a crystalline substance he named "amarone." It would take over half a century, until 1897, for Snape and Brooke to confirm that Laurent's "amarone" was, in fact, the first synthesized pyrazine derivative: 2,3,5,6-tetraphenylpyrazine. This initial discovery, though its true nature was not immediately understood, marked the entry of this new class of heterocyclic compounds into the world of organic chemistry.

Foundational Synthetic Methodologies

The late 19th century witnessed the development of the first systematic syntheses of pyrazine compounds, reactions that are still recognized and utilized in modern organic chemistry. These early methods provided the fundamental framework for accessing the pyrazine core.

The Staedel-Rugheimer Pyrazine Synthesis (1876)

In 1876, Wilhelm Staedel and L. Rugheimer reported a method for the synthesis of pyrazines starting from α-halo ketones. The reaction involves the treatment of an α-halo ketone with an excess of ammonia (B1221849). The initially formed α-amino ketone undergoes self-condensation to a dihydropyrazine (B8608421) intermediate, which is then oxidized to the aromatic pyrazine. This method provided a more direct and versatile route to pyrazine derivatives than Laurent's earlier serendipitous discovery.

-

Starting Material: 2-Chloroacetophenone

-

Reagents: Aqueous ammonia, Ethanol

-

Procedure:

-

2-Chloroacetophenone is dissolved in ethanol.

-

An excess of aqueous ammonia is added to the solution, and the mixture is stirred at room temperature. The reaction progress can be monitored by thin-layer chromatography.

-

Upon completion of the α-amino ketone formation, the reaction mixture is heated to induce the self-condensation of the intermediate.

-

The resulting dihydropyrazine is then oxidized. This can be achieved by the addition of an oxidizing agent, such as copper(II) sulfate, followed by heating the mixture under reflux.

-

After oxidation, the reaction mixture is cooled, and the 2,5-diphenylpyrazine (B189496) product is isolated by filtration or extraction.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

-

The Gutknecht Pyrazine Synthesis (1879)

Just three years after the Staedel-Rugheimer synthesis, Hermann Gutknecht developed an alternative and often more convenient method. The Gutknecht synthesis is based on the cyclization of α-amino ketones, which can be generated in situ from the reduction of α-oximino ketones. These α-oximino ketones are readily prepared by the reaction of a ketone with nitrous acid. The resulting α-amino ketone then self-condenses to a dihydropyrazine, which is subsequently oxidized to the pyrazine.

-

Starting Material: A ketone.

-

Reagents: Nitrous acid (or a source thereof), a reducing agent (e.g., zinc in acetic acid), an oxidizing agent (e.g., mercury(I) oxide, copper(II) sulfate, or atmospheric oxygen).

-

Procedure:

-

The starting ketone is treated with nitrous acid to form an α-oximino ketone.

-

The α-oximino ketone is then reduced to the corresponding α-amino ketone.

-

The α-amino ketone undergoes spontaneous self-condensation to form a dihydropyrazine intermediate.

-

The dihydropyrazine is then oxidized to the final pyrazine product using a suitable oxidizing agent. The product is then isolated and purified.

-

Quantitative Data from Early Pyrazine Research

Obtaining precise, original quantitative data such as reaction yields and physical constants from 19th-century publications can be challenging. The data presented below is based on modern, verified sources for the compounds that were the subject of this early research. It serves as a reference for the properties of these historic molecules.

| Compound Name | Early Synthesis | Year | Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 2,3,5,6-Tetraphenylpyrazine | Laurent | 1844 | C₃₂H₂₄N₂ | 440.55 | 253-256 | - |

| 2,5-Diphenylpyrazine | Staedel-Rugheimer | 1876 | C₁₆H₁₂N₂ | 232.28 | 194-196 | 358 |

| 2,5-Dimethylpyrazine | Gutknecht (and others) | ~1879 | C₆H₈N₂ | 108.14 | 15 | 155 |

| 2-Methyl-5-isopropylpyrazine | (Later syntheses) | - | C₈H₁₂N₂ | 136.19 | - | 190 |

Note: The yields for these very early syntheses are not consistently reported in accessible historical records. Modern synthetic routes achieve a wide range of yields depending on the specific substrates and conditions.

Early Biological and Mechanistic Understanding

The concept of cellular signaling pathways as we understand them today did not exist in the 19th century. Early research on pyrazine compounds was overwhelmingly focused on their synthesis and the determination of their chemical structure. While some naturally occurring pyrazines were identified as contributors to the odors of foods and plants, systematic studies of their physiological or pharmacological effects were not a feature of this initial period of discovery. The exploration of pyrazines in biological contexts and their roles in signaling pathways is a much more recent field of study, which has revealed their importance in areas such as neurotransmission and as signaling molecules in microorganisms.

Visualizing Early Synthetic Workflows

To better understand the logical progression of these foundational synthetic methods, the following diagrams illustrate the experimental workflows for the Staedel-Rugheimer and Gutknecht pyrazine syntheses.

Conclusion

The early research into pyrazine compounds, from Laurent's isolation of "amarone" to the systematic synthetic approaches of Staedel, Rugheimer, and Gutknecht, laid the critical groundwork for a field of chemistry that continues to expand and find new applications. While the quantitative data from these pioneering experiments is not always readily accessible, the ingenuity of their synthetic strategies is undeniable. These foundational discoveries opened the door to the vast world of pyrazine chemistry, which has since become integral to the development of pharmaceuticals, agrochemicals, and the flavor and fragrance industry. For modern researchers, understanding this historical context provides a deeper appreciation for the evolution of heterocyclic chemistry and the enduring legacy of its early pioneers.

An In-depth Technical Guide to the Chemical Reactivity of the Nitrile Group in Pyrazinecarbonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the nitrile group in pyrazinecarbonitrile, a key heterocyclic compound with applications in pharmaceuticals and materials science. The electron-withdrawing nature of the pyrazine (B50134) ring significantly influences the reactivity of the nitrile group, making it susceptible to a variety of chemical transformations.

Core Reactivity of the Nitrile Group

The nitrile group (–C≡N) in this compound is a versatile functional group that can undergo several key reactions, including hydrolysis, reduction, and nucleophilic addition.[1] The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it a target for nucleophiles.[2][3]

Key Reactions and Transformations

Hydrolysis: Formation of Pyrazinamide (B1679903) and Pyrazine-2-carboxylic Acid

The nitrile group of this compound can be hydrolyzed under either acidic or basic conditions to yield pyrazine-2-carboxamide (a precursor to the antitubercular drug Pyrazinamide) or pyrazine-2-carboxylic acid.[4][5]

Partial hydrolysis under controlled pH and temperature can selectively produce the amide.[6][7] For instance, the hydrolysis of 3-chloropyrazine-2-carbonitrile (B110518) to 3-chloropyrazine-2-carboxamide (B1267238) is achieved under controlled pH and temperature, a method chosen for its higher yields compared to direct amidation.[6] A continuous flow method using a manganese dioxide column reactor has also been developed for the hydration of this compound to pyrazinamide.[8]

Complete hydrolysis, typically under stronger acidic or basic conditions with heating, leads to the formation of pyrazine-2-carboxylic acid.[4]

Reaction Scheme: Hydrolysis of this compound

Caption: Hydrolysis pathways of this compound.

Reduction: Synthesis of 2-(Aminomethyl)pyrazine

The nitrile group can be reduced to a primary amine, 2-(aminomethyl)pyrazine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5][9] This reaction involves the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile.[3] Catalytic hydrogenation is another method for the reduction of nitriles to primary amines.[10]

Reaction Workflow: Reduction of this compound

Caption: Workflow for the reduction of this compound.

Nucleophilic Addition: Grignard and Other Nucleophiles

The electrophilic carbon of the nitrile group in this compound is susceptible to attack by various nucleophiles.

-

Grignard Reagents: Reaction with a Grignard reagent (R-MgX) forms an intermediate imine anion, which upon hydrolysis yields a ketone.[5] This provides a valuable route for the synthesis of pyrazinyl ketones.

-

Other Nucleophiles: Amines can also act as nucleophiles, adding to the nitrile group to form amidines. The reaction of this compound with hydroxylamine (B1172632) has been reported to yield amidoxime (B1450833) derivatives.[11]

General Scheme: Nucleophilic Addition to this compound

Caption: General pathway for nucleophilic addition.

Other Potential Reactions

-

Ritter Reaction: This reaction involves the addition of a carbocation to a nitrile, followed by hydrolysis to form an N-substituted amide.[5][7] Given the appropriate carbocation source and acidic conditions, this compound could potentially undergo this transformation.[12]

-

Thorpe-Ziegler Reaction: This is a base-catalyzed self-condensation of nitriles.[13] An intramolecular version, the Thorpe-Ziegler reaction, is used to form cyclic ketones from dinitriles.[13][14] Derivatives of this compound with a second nitrile group could potentially undergo this cyclization.

Quantitative Data Summary

The following tables summarize available quantitative data for key reactions of the nitrile group in this compound and its derivatives.

Table 1: Hydrolysis of this compound Derivatives

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 3-Chloropyrazine-2-carbonitrile | H₂O, controlled pH and temperature | 3-Chloropyrazine-2-carboxamide | ~80% | [7] |

| This compound | H₂O/iPrOH (10:1 v/v), MnO₂ column, 98 °C, 1.6 mL/min flow rate | Pyrazinamide | 97% | [8] |

| Methyl 5-chloropyrazine-2-carboxylate | LiOH, H₂O | 5-Chloropyrazine-2-carboxylic acid | High | [15] |

Table 2: Spectroscopic Data for this compound and its Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | Reference |

| 3-Amino-N-methylpyrazine-2-carboxamide | 8.13 (d), 7.89 (bs), 7.76 (d), 2.98 (d) | 166.6, 155.9, 146.5, 131.5, 126.7, 25.9 | - | [16] |

| (4-(6-aminopyrimidin-4-yl) piperazin-1-yl)(5-methylpyrazin-2-yl)methanone | 8.74 (d), 8.57 (d), 7.95 (d), 6.25 (s), 5.59 (d), 3.72 (t), 3.55 (m), 3.46 (t), 2.55 (s) | - | 3135, 2854, 1638, 1593, 1489, 1439, 1219, 1162, 1008 | [17] |

| Pyrazine-2-carboxamide | - | - | 3501, 3409 (N-H stretch); 1698 (C=O stretch) | [6] |

| 5-tert-Butyl-N-(4-trifluoromethylphenyl)pyrazine-2-carboxamide | - | - | 3368, 3230 (N-H stretch); 1655, 1680 (C=O stretch) | [13] |

Experimental Protocols

Protocol 1: Hydrolysis of 3-Chloropyrazine-2-carbonitrile to 3-Chloropyrazine-2-carboxamide[7]

-

Reaction Setup: A mixture of sulfuric acid and water is prepared and heated to 50 °C.

-

Addition of Starting Material: 3-Chloropyrazine-2-carbonitrile (104 mmol) is added portionwise to the heated acid mixture over 30 minutes.

-

Reaction Monitoring: The reaction mixture is stirred for an additional 2.5 hours at 55 °C. The pH is periodically monitored and adjusted to 9 by the addition of an 8% NaOH solution.

-

Work-up and Purification: The reaction mixture is cooled in a refrigerator to induce crystallization. The crude product is collected and recrystallized from ethanol. The reported yield is approximately 80%.

Protocol 2: Continuous Flow Hydration of this compound to Pyrazinamide[8]

-

Reactor Preparation: An Omnifit glass column (10.0 mm i.d. x 100.0 mm) is packed with Celite (0.1 g), followed by manganese(IV) dioxide (3.0 g), and another layer of Celite (0.1 g).

-

Reaction Setup: A solution of this compound (50.0 g, 0.476 mol) in a mixture of water (900 mL) and isopropanol (B130326) (90 mL) is prepared. The packed column is connected to a pump and heated to 98 °C.

-